N-(3-acetamidophenyl)-N'-pentyl-N'-propan-2-yloxamide
Description
N-(3-acetamidophenyl)-N’-pentyl-N’-propan-2-yloxamide is a synthetic organic compound characterized by its unique structure, which includes an acetamido group attached to a phenyl ring, a pentyl chain, and a propan-2-yloxamide moiety
Properties
IUPAC Name |
N-(3-acetamidophenyl)-N'-pentyl-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-5-6-7-11-21(13(2)3)18(24)17(23)20-16-10-8-9-15(12-16)19-14(4)22/h8-10,12-13H,5-7,11H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOCMCOXSSBIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(C)C)C(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-N’-pentyl-N’-propan-2-yloxamide typically involves a multi-step process. One common route starts with the acylation of 3-aminophenol to form 3-acetamidophenol. This intermediate is then subjected to a coupling reaction with a suitable pentyl halide to introduce the pentyl chain. Finally, the resulting compound undergoes amidation with propan-2-yloxamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(3-acetamidophenyl)-N’-pentyl-N’-propan-2-yloxamide may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, such as the use of high-purity reagents, controlled temperatures, and appropriate catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-N’-pentyl-N’-propan-2-yloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(3-acetamidophenyl)-N’-pentyl-N’-propan-2-yloxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-N’-pentyl-N’-propan-2-yloxamide involves its interaction with specific molecular targets. The acetamido group and other functional groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-acetamidophenol: A related compound with similar structural features but lacking the pentyl and propan-2-yloxamide moieties.
N-acetyl-p-aminophenol: Known for its analgesic and antipyretic properties, commonly used in medicine.
N-(3-hydroxyphenyl)acetamide: Another structurally similar compound with potential biological activities.
Uniqueness
N-(3-acetamidophenyl)-N’-pentyl-N’-propan-2-yloxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
